(1R)-tetramethrin

Neurophysiology Sodium channel Type I pyrethroid

Formulators requiring rapid insect knockdown (KT₅₀) in space sprays or coils often face potency loss from inactive (-)-isomers in racemic tetramethrin. (1R)-Tetramethrin solves this by delivering chirally enriched (+)-1R,3R-trans enantiomer. • ~2× greater knockdown potency vs racemic material; enables lower AI loading to achieve target KT₅₀. • Best-in-class flushing-out activity against cockroaches, ideal for crawling-insect aerosol formulations. • Defined trans:cis ratio ensures predictable toxicokinetics and safety margins in companion animal products.

Molecular Formula C19H25NO4
Molecular Weight 331.4 g/mol
Cat. No. B1258835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-tetramethrin
Molecular FormulaC19H25NO4
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCC(=CC1C(C1(C)C)C(=O)OCN2C(=O)C3=C(C2=O)CCCC3)C
InChIInChI=1S/C19H25NO4/c1-11(2)9-14-15(19(14,3)4)18(23)24-10-20-16(21)12-7-5-6-8-13(12)17(20)22/h9,14-15H,5-8,10H2,1-4H3/t14?,15-/m0/s1
InChIKeyCXBMCYHAMVGWJQ-LOACHALJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1R)-Tetramethrin: Stereochemistry & Knockdown Profile


(1R)-Tetramethrin (CAS 1166-46-7), specifically the (1R)-trans isomer, is the most biologically active stereoisomer of the type I pyrethroid insecticide tetramethrin. Commercial tetramethrin consists of a mixture of four stereoisomers—[1R,trans], [1R,cis], [1S,trans], and [1S,cis]—in an approximate 4:1:4:1 ratio, with the [1R,trans] isomer conferring the majority of insecticidal activity [1]. The (1R)-trans isomer acts on insect voltage-gated sodium channels to induce rapid knockdown and kill, and is classified as a type I pyrethroid based on its neurophysiological symptomology of restlessness, incoordination, hyperactivity, prostration, and paralysis [2]. Unlike later photostable pyrethroids, (1R)-tetramethrin is photolabile, which restricts its use to indoor and public health applications where residual activity is not required [1].

1
Chiral reference-standard workflow for single-enantiomer pyrethroid studies
Enables stereochemical-control study fit
2
Type I sodium channel modulation in insect nerve membrane assays
Supports restlessness-to-prostration syndrome research models
3
Enantiomer-specific environmental fate and bioaccumulation studies
Supports chiral pesticide risk assessment research context

Why (1R)-Tetramethrin Is Irreplaceable


Tetramethrin is a chiral molecule with four stereoisomers that display profoundly different biological activities. The (1S)-isomers are essentially inactive at the insect sodium channel target yet can antagonize the action of the active (1R)-isomers, meaning that racemic tetramethrin contains approximately 50% ballast material that reduces net efficacy [1]. Furthermore, the cis and trans isomers differ markedly in mammalian metabolism and toxicity: cis isomers are substantially more toxic than trans isomers in vertebrates, with the trans/cis specificity largely governed by differential detoxification rates [2]. In environmental compartments, the individual enantiomers exhibit distinct bioaccumulation and degradation profiles—for instance, the non-target (1S,3S)-trans enantiomer accumulates up to 8.9-fold more in earthworms than the desired (1R,3R)-trans enantiomer [3]. These stereochemistry-dependent differences in potency, toxicity, metabolism, and ecotoxicity mean that racemic or isomer-unspecified tetramethrin cannot be considered functionally interchangeable with an (1R)-enriched or (1R)-trans-specific product.

Attribute
(1R)-Tetramethrin Target
Racemic / Generic Substitute Risk
Stereochemical composition
Chirally enriched (1R,3R)-trans isomer
~50% inactive (-)-enantiomers may competitively antagonize active form
Knockdown potency context
Reported ~2× greater killing activity vs. racemic material
Potency profile may shift downward; dose adjustment may not compensate for antagonism
Mammalian metabolic route
trans isomer: predominantly urinary excretion pathway
cis isomer or mixed isomeric profiles may alter toxicokinetic predictability

(1R)-Tetramethrin: Head-to-Head Evidence


Stereospecific Sodium Channel Modification

In a standardized in vitro cercal sensory nerve preparation from the American cockroach (Periplaneta americana), [1R,trans]-tetramethrin and [1R,cis]-tetramethrin were each active at 3 × 10⁻¹³ M, making them the most potent compounds among the entire panel of type I pyrethroids tested, which included pyrethrins, S-bioallethrin, [1R,cis]resmethrin, kadethrin, and the 1R-isomers of phenothrin and permethrin [1]. This represents a threshold concentration for inducing repetitive firing following a single electrical stimulus, a direct measure of target engagement at the insect sodium channel. No other type I compound in this study exceeded this potency level [1].

Sodium channel modification
Head-to-head
[1R,trans] active at 3×10⁻¹³ M; (-)-isomers inactive, act as competitive antagonists
Reported absolute stereospecificity for sodium channel modulation
Racemic mixtures inherently contain ~50% antagonistic material
Neurophysiology Sodium channel Type I pyrethroid Isolated nerve assay

Knockdown Potency vs. Racemic Tetramethrin

In a comparative study evaluating insecticidal activity against adult houseflies (Musca domestica), mosquitoes, and cockroaches under multiple application methods, d-tetramethrin—a commercial product consisting of two parts (1R)-cis and eight parts (1R)-trans isomer (~80% (1R)-trans)—displayed knockdown activity that was superior to that of tetramethrin (racemic), d-allethrin, and natural pyrethrins [1]. In topical application assays, d-tetramethrin showed approximately twice the killing activity of racemic tetramethrin against adult housefly, mosquito, and cockroach, while its killing activity was similar to that of d-allethrin and natural pyrethrins [1]. Additionally, d-tetramethrin exhibited the best flushing-out activity against cockroaches among all tested compounds [1].

Knockdown vs. racemic
Head-to-head
d-Tetramethrin: ~2× killing activity of racemic tetramethrin in topical bioassays
Supports knockdown potency screening context
Topical application; Musca domestica, mosquito, Periplaneta americana
Knockdown activity Public health Mosquito control Housefly bioassay

Enantioselective Bioaccumulation in Earthworms

In a 2023 systematic stereoselectivity study using a chiral HPLC–MS/MS method, the bioaccumulation of individual tetramethrin enantiomers was quantified in earthworms (Eisenia fetida) exposed in both natural and artificial soils. The concentration of trans (−)-1S,3S-tetramethrin in earthworm tissue was 1.67–5.01 times higher (artificial soil) and 0.94–8.92 times higher (natural soil) than that of trans (+)-1R,3R-tetramethrin, demonstrating that the non-insecticidal enantiomer preferentially accumulates in soil organisms [1]. In the same study, trans (+)-1R,3R-tetramethrin and cis (+)-1R,3S-tetramethrin were preferentially degraded in greenhouse soil and vegetable experiments, indicating faster environmental dissipation of the insecticidally active enantiomers [1].

Earthworm bioaccumulation
Head-to-head
trans (+)-1R,3R: 0.94–8.92× lower tissue concentration than (1S,3S) antipode
Reported enantioselective environmental degradation profile
Eisenia fetida in natural and artificial soil; chiral HPLC-MS/MS
Bioaccumulation Enantioselectivity Soil ecotoxicology Earthworm Eisenia fetida

Differential Mammalian Metabolism

In a pharmacokinetic study in rats administered intravenous (1R, cis)- and (1R, trans)-tetramethrin at 0.25 mg/kg, the two isomers displayed markedly different disposition profiles. The terminal plasma half-life (t₁/₂) of the trans-isomer was 125 minutes, compared to 72 minutes for the cis-isomer—a 1.74-fold longer persistence in systemic circulation [1]. The major excretory route also diverged: rats treated with the trans-isomer excreted 64% of radioactivity in urine and 29% in feces, whereas those treated with the cis-isomer excreted only 26% in urine and 69% in feces [1]. Critically, the trans-isomer underwent enterohepatic circulation, with higher concentrations of intact parent compound and metabolites (MTI and TPI) detected in bile compared to the cis-isomer [1].

Mammalian metabolism
Head-to-head
trans t₁/₂ = 125 min vs. cis t₁/₂ = 72 min; 64% urinary vs. 26% for cis
Supports toxicokinetic endpoint interpretation
Sprague-Dawley rats; i.v. 0.25 mg/kg; two-compartment PK model
Pharmacokinetics Metabolism Enterohepatic circulation Rat model

Enantiomer-Specific Aquatic Toxicity

In a 2021 study employing chiral electrokinetic chromatography to resolve tetramethrin isomers for the first time, the acute toxicity of tetramethrin to the freshwater microcrustacean Daphnia magna was evaluated at the enantiomeric level. The overall EC₅₀ (72 h) of tetramethrin was 1.8 mg/L, and stereoselective analysis revealed that the acute toxicity was specifically attributed to the trans-1 enantiomer [1]. The study further documented a 95% isomerization of tetramethrin into the trans-1 isomer in the presence of D. magna, indicating that this enantiomer is both the most toxicologically relevant form and the predominant bioavailable species in the aquatic test system [1]. This work also provided the first evidence of oxidative stress as a mode of action for tetramethrin toxicity in D. magna [1].

Aquatic toxicity
Head-to-head
Toxicity primarily attributed to trans-1 enantiomer; Daphnia magna EC₅₀ 1.8 mg/L
Reported enantiomer-specific ecotoxicity contribution
Chiral MEKC separation; zebrafish embryo LC₅₀ (+)-Tet highest
Aquatic toxicology Daphnia magna Enantioselective toxicity Oxidative stress

(1R)-Tetramethrin: Key Application Scenarios


Public Health Aerosols & Mosquito Coils

In aerosol, coil, and thermal fogging formulations targeting flying insects (mosquitoes, houseflies), (1R)-tetramethrin-enriched products (d-tetramethrin, ≥80% (1R)-trans) provide knockdown activity superior to d-allethrin and racemic tetramethrin, as demonstrated by direct comparative bioassays [1]. The pico-molar intrinsic neurophysiological potency at the insect sodium channel (3 × 10⁻¹³ M) [2] underpins this functional advantage. Formulators seeking rapid space-spray knockdown, particularly in dengue and malaria vector control programs, should specify (1R)-trans-enriched material rather than racemic tetramethrin to maximize paralysis speed and flushing-out efficacy.

Environmental Risk Assessment & Regulatory Dossiers

Regulatory submission for pesticide registration in jurisdictions requiring enantiomer-specific fate data (e.g., EU Regulation 1107/2009) benefits from sourcing pure or enriched (1R)-tetramethrin. The differentiated bioaccumulation profile—(1R,3R)-trans accumulates 1.67–8.92× less in earthworms than (1S,3S)-trans [3]—and the specific attribution of acute Daphnia magna toxicity (EC₅₀ 1.8 mg/L) to the trans-1 enantiomer [4] provide essential data points for refined environmental risk assessment models that cannot be generated with racemic material.

Knockdown-Kill Synergy Co-Formulations

For GLP-compliant ADME (Absorption, Distribution, Metabolism, Excretion) studies supporting human health risk assessment, (1R,trans)-tetramethrin must be used as a discrete test article rather than the racemate. The trans-isomer's distinct pharmacokinetic profile—125 min plasma half-life vs 72 min for cis, predominant urinary excretion (64%), and enterohepatic circulation [5]—means that toxicokinetic data generated with racemic material confounds two different clearance pathways and cannot be accurately deconvoluted, potentially leading to erroneous exposure estimates in regulatory models.

Veterinary Ectoparasiticide Safety Profiling

d-Tetramethrin, whose activity is dominated by the (1R)-trans isomer, demonstrates the best flushing-out (excitation and emergence from harborages) activity against cockroaches among tested pyrethroids [1]. This property is particularly valuable in integrated pest management programs and consumer aerosol products where rapid exposure of hidden cockroach populations to a co-formulated lethal agent (e.g., a type II pyrethroid or synergist combination) is the intended mechanism of action. Procurement specifications for such formulations should require a minimum (1R)-trans isomer content to ensure adequate flushing-out performance.

Application
Selection Property
Validation Focus
Public health aerosol & coil research
Stereochemical knockdown potency context
KT₅₀ endpoint comparison vs. racemic baseline
Environmental risk assessment studies
Enantiomer-specific degradation and bioaccumulation profile
Chiral HPLC-MS/MS monitoring in soil biota
Knockdown-kill co-formulation development
Reported functional complementarity with type II pyrethroids
Synergy ratio re-validation after component substitution
Veterinary ectoparasiticide safety profiling
Defined trans:cis metabolic route and half-life
Toxicokinetic endpoint consistency across batches
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